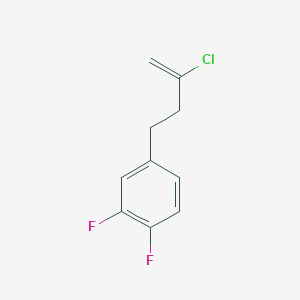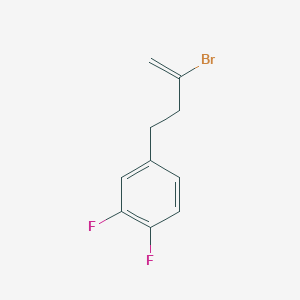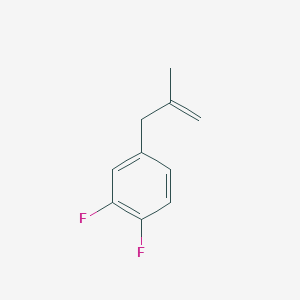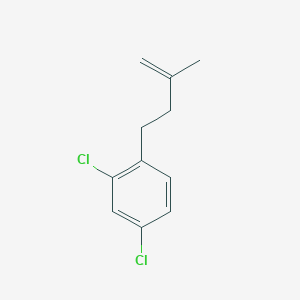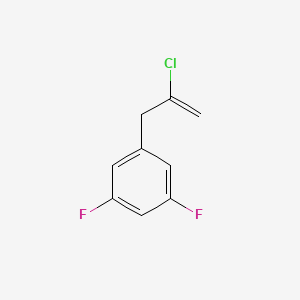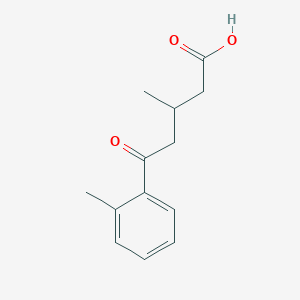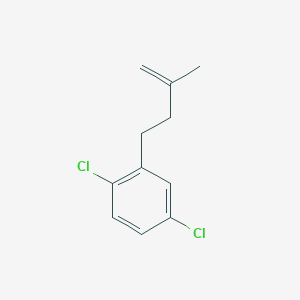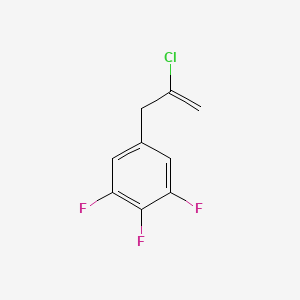
2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene
Descripción general
Descripción
“2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene” is a chemical compound . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters is a method that has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, this compound is often used as a reagent in the synthesis of compounds with a variety of structures. In biochemistry, this compound is used as a fluorescent probe to study the structure and function of proteins and other biomolecules. In pharmaceuticals, this compound has been used as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene is not yet fully understood. However, it is known that this compound is a lipophilic compound, which means that it can easily penetrate cell membranes and interact with intracellular targets. It is also known that this compound can interact with certain enzymes, such as cytochrome P450 enzymes, to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on cells, including increased cell proliferation, increased cell migration, and increased cell adhesion. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene in laboratory experiments is its low toxicity. This compound is classified as a Generally Recognized as Safe (GRAS) compound, meaning that it is not considered to be toxic to humans or animals. Furthermore, this compound is relatively stable and has a wide range of solubility in organic solvents, making it easy to use in a variety of experiments. However, this compound is a highly reactive compound, and must be handled with care to avoid potential accidents.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-3-(3,4,5-trifluorophenyl)-1-propene. These include further studies on the biochemical and physiological effects of this compound, as well as investigations into its potential therapeutic applications. In addition, further research is needed to understand the mechanism of action of this compound, as well as to develop new methods for its synthesis and purification. Finally, it would be beneficial to investigate the potential environmental impact of this compound, as well as to develop new methods for its safe disposal.
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-chloroprop-2-enyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-5(10)2-6-3-7(11)9(13)8(12)4-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHSJBBDVSCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C(=C1)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230908 | |
| Record name | 5-(2-Chloro-2-propen-1-yl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-87-8 | |
| Record name | 5-(2-Chloro-2-propen-1-yl)-1,2,3-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-2-propen-1-yl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



